molecular formula C20H21NO2 B8118097 1-[2-(2,4-dimethylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde

1-[2-(2,4-dimethylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde

Cat. No.: B8118097
M. Wt: 307.4 g/mol
InChI Key: OLFRRSNUXJVRHG-UHFFFAOYSA-N
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Description

1-[2-(2,4-dimethylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,4-dimethylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing indole derivatives. In this method, a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core. The specific reaction conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the product .

Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the 2,4-dimethylphenoxy group onto the indole core. This method allows for the selective functionalization of the indole ring and provides a versatile route for the synthesis of various indole derivatives .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,4-dimethylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[2-(2,4-dimethylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(2,4-dimethylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. Additionally, the compound’s ability to interact with DNA and RNA can affect gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2,4-dimethylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 2,4-dimethylphenoxy group enhances its lipophilicity, potentially improving its ability to cross cell membranes. The indole core provides a versatile scaffold for further functionalization, allowing for the development of a wide range of derivatives with diverse biological activities .

Properties

IUPAC Name

1-[2-(2,4-dimethylphenoxy)ethyl]-2-methylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-14-8-9-20(15(2)12-14)23-11-10-21-16(3)18(13-22)17-6-4-5-7-19(17)21/h4-9,12-13H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFRRSNUXJVRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2C(=C(C3=CC=CC=C32)C=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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